molecular formula C18H17FN2OS B2956553 N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 862825-63-6

N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No. B2956553
CAS RN: 862825-63-6
M. Wt: 328.41
InChI Key: BNYXRPYVNWGSBY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide, also known as FMA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FMA is a member of the sulfanylacetamide class of compounds and has shown promising results in various studies.

Scientific Research Applications

Glutaminase Inhibitors

Research has shown that analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), have been synthesized and evaluated for their potential to inhibit GLS with improved drug-like properties. These analogs, including compounds structurally related to N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide, demonstrated potent GLS inhibitory activity, suggesting their utility in treating cancers that are dependent on glutamine metabolism (Shukla et al., 2012).

Antimicrobial Agents

Another study focused on the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents. These derivatives were designed to investigate their efficacy against various bacterial and fungal pathogens. This research provides insights into the antimicrobial potential of compounds related to N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide, highlighting the chemical versatility and potential therapeutic applications of these compounds (Baviskar et al., 2013).

Anti-Epileptic Drug Candidates

Further, the identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a broad-spectrum anti-epileptic drug (AED) candidate illustrates the pharmaceutical relevance of fluorinated aromatic compounds. This research signifies the exploration of compounds with a similar structural framework to N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide for the development of new AEDs with improved ADME profiles and metabolic stability (Tanaka et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-21-11-17(15-4-2-3-5-16(15)21)23-12-18(22)20-10-13-6-8-14(19)9-7-13/h2-9,11H,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYXRPYVNWGSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide

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